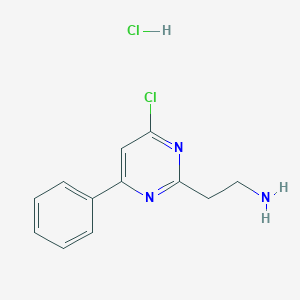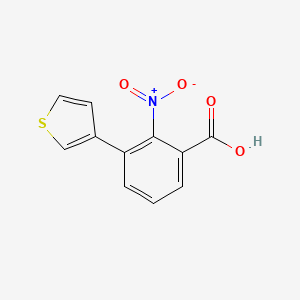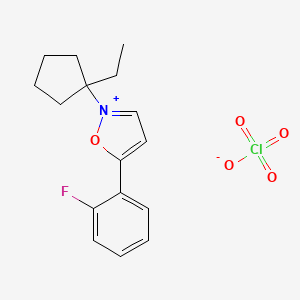![molecular formula C17H13ClINOS B12637988 N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide CAS No. 920537-50-4](/img/structure/B12637988.png)
N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and an iodinated benzamide moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a condensation reaction involving sulfur and a suitable carbonyl compound.
Introduction of the Chloro Group: Chlorination of the benzothiophene ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chloro-substituted benzothiophene is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Iodination: The final step involves the iodination of the benzamide moiety using iodine or an iodine-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases or disrupt the function of cellular membranes, leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Shares the chloro-substituted benzene ring but lacks the benzothiophene moiety.
N-[2-(5-Chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide: Similar structure with a trifluoromethyl group instead of iodine.
Uniqueness
N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide is unique due to the presence of both the benzothiophene ring and the iodinated benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
920537-50-4 |
|---|---|
Molekularformel |
C17H13ClINOS |
Molekulargewicht |
441.7 g/mol |
IUPAC-Name |
N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide |
InChI |
InChI=1S/C17H13ClINOS/c18-12-5-6-16-14(9-12)11(10-22-16)7-8-20-17(21)13-3-1-2-4-15(13)19/h1-6,9-10H,7-8H2,(H,20,21) |
InChI-Schlüssel |
VJUAKZUKUWCYLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CSC3=C2C=C(C=C3)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


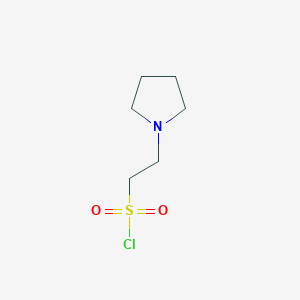
![1-Isoquinolinamine, 3,4-dihydro-3-(3'-methoxy[1,1'-biphenyl]-3-yl)-](/img/structure/B12637914.png)

![Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane](/img/structure/B12637936.png)
![1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B12637941.png)
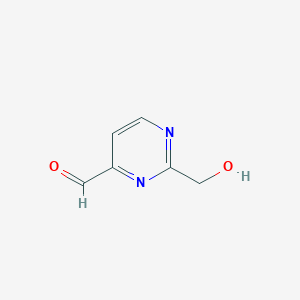
![3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B12637953.png)
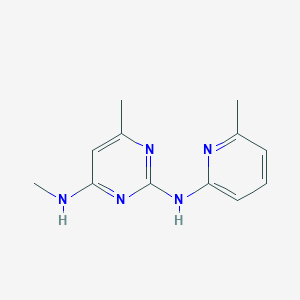
![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)

